molecular formula C18H18N4O3 B4696305 N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenylacetamide

N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenylacetamide

Cat. No.: B4696305
M. Wt: 338.4 g/mol
InChI Key: VSXVMNONSZRIEZ-UHFFFAOYSA-N
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Description

N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxadiazole core, which is known for its fluorescence properties, making it useful in various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenylacetamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The morpholine group is then introduced via nucleophilic substitution reactions. The final step involves the acylation of the intermediate with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as a fluorescent probe in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in biological assays to study cellular processes and interactions due to its fluorescence properties.

    Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic imaging.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenylacetamide is primarily related to its ability to interact with specific molecular targets through its benzoxadiazole core. This interaction can influence various biochemical pathways, depending on the context of its application. For instance, in fluorescence-based assays, the compound’s interaction with target molecules results in measurable changes in fluorescence, providing valuable data for research and diagnostics.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-thiophenecarboxamide
  • 4-chloro-1-methyl-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide

Uniqueness

N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenylacetamide stands out due to its specific combination of a benzoxadiazole core with a morpholine group and a phenylacetamide moiety. This unique structure imparts distinct fluorescence properties and potential biological activity, making it a valuable tool in various scientific disciplines.

Properties

IUPAC Name

N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(12-13-4-2-1-3-5-13)19-14-6-7-15(18-17(14)20-25-21-18)22-8-10-24-11-9-22/h1-7H,8-12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXVMNONSZRIEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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